molecular formula C8H4Cl2INO B8498714 4,5-Dichloro-7-iodoisoindolinone

4,5-Dichloro-7-iodoisoindolinone

Cat. No. B8498714
M. Wt: 327.93 g/mol
InChI Key: KEXGMWKBCSRWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 4 of Example 16, 3-hydroxy-4,5-dichloro-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone (347 mg, 0.750 mmol) was dissolved in nitromethane (14 mL), and the solution was treated with trifluoroacetic acid (0.867 mL, 11.3 mmol) and triethylsilane (0.240 mL, 1.50 mmol), followed by purification by slurry using chloroform to obtain 4,5-dichloro-7-iodoisoindolinone (182 mg, yield 74%).
Name
3-hydroxy-4,5-dichloro-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
347 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.867 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:10]2[C:5](=[C:6]([I:13])[CH:7]=[C:8]([Cl:12])[C:9]=2[Cl:11])[C:4](=[O:14])[N:3]1C(C)(C1C=CC=CC=1)C.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[N+](C)([O-])=O>[Cl:11][C:9]1[C:8]([Cl:12])=[CH:7][C:6]([I:13])=[C:5]2[C:10]=1[CH2:2][NH:3][C:4]2=[O:14]

Inputs

Step One
Name
3-hydroxy-4,5-dichloro-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
347 mg
Type
reactant
Smiles
OC1N(C(C2=C(C=C(C(=C12)Cl)Cl)I)=O)C(C)(C1=CC=CC=C1)C
Name
Quantity
14 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0.867 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by slurry

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CNC(C2=C(C=C1Cl)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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